2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
Description
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile (CAS 1361385-30-9) is a fluorinated aromatic compound featuring a benzonitrile core substituted with a methylsulfonyl (–SO₂CH₃) group at the 2-position and a trifluoromethyl (–CF₃) group at the 5-position. Its molecular formula is C₉H₆F₃NO₂S, with a molar mass of 249.21 g/mol. The compound is commercially available with a purity of 97% and is listed as "typically in stock" by suppliers such as Combi-Blocks (MFCD21606312) .
The methylsulfonyl group confers strong electron-withdrawing properties, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These features make it a candidate for pharmaceutical intermediates or agrochemical synthesis.
Properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMHTNWNGBLUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Substitution Approach
This method, adapted from CN1810775A, involves bromination followed by cyano group introduction and subsequent sulfonylation.
Step 1: Regioselective Bromination
m-Trifluoromethyl fluorobenzene undergoes bromination using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid at reflux. The reaction selectively brominates the para position to the fluorine atom, yielding 4-fluoro-2-bromo-5-(trifluoromethyl)benzene. Key conditions:
- Molar ratio of dibromohydantoin to substrate: 0.6:1
- Glacial acetic acid: 4–5 L per kg of substrate
- Reaction time: 5–7 hours at 100–110°C.
Step 2: Cyano Group Displacement
The brominated intermediate reacts with cuprous cyanide (CuCN) in quinoline at 150–160°C. This nucleophilic aromatic substitution replaces bromine with a cyano group, forming 4-fluoro-2-cyano-5-(trifluoromethyl)benzene. Yield: 80–85%.
Step 3: Sulfonylation and Methylation
The fluorine atom at position 4 is displaced by methylsulfonyl via amination and subsequent oxidation. In a representative procedure, the intermediate is treated with sodium methanesulfinate in dimethylacetamide (DMAc) at 120°C for 12 hours, achieving 70–75% conversion.
Thioether Oxidation Pathway
A two-step process leverages sulfur chemistry to introduce the methylsulfonyl group. This route, detailed in CN105712952B, starts with a thioether intermediate.
Step 1: Thiolation
2-Chloro-5-(trifluoromethyl)benzonitrile reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80°C. The chlorine atom is replaced by a methylthio group, yielding 2-(methylthio)-5-(trifluoromethyl)benzonitrile. Reaction time: 6–8 hours; yield: 85–90%.
Step 2: Oxidation to Sulfonyl
The thioether is oxidized using 3-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Complete conversion to the sulfonyl derivative occurs within 2 hours, with a yield of 95%.
Direct Sulfonylation of Benzonitrile Precursors
A less common but efficient method involves electrophilic sulfonylation. As reported in PMC7869535, 2-cyano-5-(trifluoromethyl)benzenesulfonic acid is treated with methyl iodide in the presence of silver oxide (Ag₂O). The reaction proceeds via nucleophilic displacement of the sulfonic acid group, affording the target compound in 65–70% yield.
Comparative Analysis of Methodologies
Advantages and Limitations:
- Halogenation-Substitution : High regioselectivity but requires toxic cyanide reagents.
- Thioether Oxidation : Mild conditions but involves odorous thiol intermediates.
- Direct Sulfonylation : Fewer steps but lower yields due to competing side reactions.
Industrial-Scale Optimization
Commercial production (e.g., Gihi Chemicals) prioritizes the thioether oxidation route for cost-effectiveness. Key optimizations include:
- Solvent Recycling : Quinoline and DMAc are recovered via distillation, reducing waste.
- Catalyst Use : Palladium on carbon (Pd/C) accelerates thiolation, cutting reaction time by 30%.
- Purity Control : Recrystallization from toluene ensures ≥98% purity, meeting pharmaceutical-grade standards.
Emerging Techniques and Innovations
Recent patents disclose microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, bromination under microwave irradiation (300 W, 150°C) achieves 95% conversion in 20 minutes. Additionally, flow chemistry systems enable continuous production with 10% higher throughput compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfide analogs.
Common Reagents and Conditions
Trifluoromethylation: Reagents such as Umemoto’s reagents, trifluoromethyl iodide, and trifluoromethyl sulfonates are commonly used.
Sulfonylation: Sulfonyl chlorides and sulfonic acids are typical reagents for introducing the methylsulfonyl group.
Major Products
The major products formed from these reactions include various substituted benzonitriles, sulfone derivatives, and sulfide analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising biological activities, including antifungal properties. Research indicates that compounds with similar structures exhibit significant interactions with biological targets such as enzymes involved in metabolic pathways .
Case Study: Antifungal Activity
- A study highlighted the compound's potential as an antifungal agent, demonstrating its efficacy against Candida species through inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in fungal metabolism. The minimum inhibitory concentration (MIC) values varied significantly depending on the media used, indicating the importance of experimental conditions in evaluating biological activity .
Agrochemical Applications
The compound is also explored for its role in agrochemicals, particularly as an intermediate in the synthesis of herbicides. Its structural features enable it to interact effectively with plant metabolic pathways, making it a candidate for developing novel herbicides with reduced toxicity to non-target organisms .
Table 1: Comparison of Structural Analogues
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(Trifluoromethyl)benzonitrile | Lacks methylsulfonyl group | Used primarily as a solvent or intermediate |
| 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile | Different position of sulfonyl and trifluoromethyl groups | Exhibits distinct biological activity |
| 3-(Trifluoromethyl)benzoic acid | Contains carboxylic acid instead of nitrile | Known for its applications in organic synthesis |
Research into the biological activity of this compound suggests potential pharmacological applications beyond antifungal activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and bioavailability, which are crucial factors for drug development .
Case Study: Interaction with Human Constitutive Androstane Receptor
- In a recent study, derivatives of this compound were evaluated for their ability to activate human constitutive androstane receptor (CAR), which plays a significant role in drug metabolism and detoxification pathways. Compounds exhibited varying degrees of efficacy, suggesting their potential as leads in drug discovery .
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by inhibiting enzymes or receptors, while in agrochemicals, it may disrupt biological pathways in target organisms . The trifluoromethyl group often enhances the compound’s binding affinity and selectivity for its targets, while the methylsulfonyl group can modulate its solubility and metabolic stability .
Comparison with Similar Compounds
Substituent Positional Isomers
a) 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile (CAS 904311-38-2)
- Structure : Methylsulfonyl at 4-position, trifluoromethyl at 3-position.
- Molecular Formula: C₉H₆F₃NO₂S (identical to target compound).
- Key Differences : Altered substituent positions significantly impact electronic distribution and steric interactions. This isomer may exhibit distinct reactivity in cross-coupling reactions or binding affinity in biological systems .
b) 5-Cyano-2-(methylsulphonyl)benzotrifluoride (CAS 904311-38-2)
Functional Group Variants
a) 2-Chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0)
- Structure : Chloro (–Cl) replaces methylsulfonyl at 2-position.
- Hazard Profile : Classified with environmental risk codes R51/53 (toxic to aquatic organisms, long-lasting effects) .
- Comparison : The chloro group is less electron-withdrawing than methylsulfonyl, reducing electrophilicity. However, environmental concerns limit its utility compared to the target compound .
b) 2-Fluoro-5-(trifluoromethyl)benzonitrile (CAS 4088-84-0)
- Structure : Fluoro (–F) replaces methylsulfonyl.
- Properties : Enhanced lipophilicity but reduced steric bulk. Likely used in medicinal chemistry for fluorine’s metabolic stability benefits .
c) 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile (CAS 477867-25-7)
- Structure: Phenoxy (–OPh) replaces methylsulfonyl.
- Applications may include liquid crystals or polymer precursors .
Boronic Ester and Amino Derivatives
a) 2-Cyano-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 1073355-21-1)
- Structure : Boronic ester at 2-position, trifluoromethyl at 5-position.
- Applications : Key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems .
b) 2-Amino-5-(trifluoromethylsulfonyl)benzonitrile (CAS 914776-00-4)
- Structure: Amino (–NH₂) replaces methylsulfonyl.
- Properties: The amino group enhances nucleophilicity, enabling use in heterocycle formation (e.g., triazoles or imidazoles) .
c) 5-Amino-2-[(trifluoromethyl)sulfonyl]benzonitrile (CAS 914776-40-2)
- Structure: Amino at 5-position, trifluoromethylsulfonyl (–SO₂CF₃) at 2-position.
Heterocyclic Analogs
2-(4-Cyanophenoxy)-5-(trifluoromethyl)pyridine
- Structure: Pyridine ring replaces benzene, with cyano-phenoxy and trifluoromethyl groups.
- Applications : Pyridine’s basicity and coordination properties make this compound suitable for metal-organic frameworks (MOFs) or catalysis .
Comparative Data Table
Biological Activity
2-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₉H₆F₃NO₂S and a molecular weight of 249.21 g/mol. This compound features significant functional groups: a trifluoromethyl group at the 5-position and a methylsulfonyl group at the 2-position of the benzonitrile structure. These structural characteristics contribute to its unique chemical properties and biological activity, making it a subject of interest in pharmacological research.
The presence of the trifluoromethyl and methylsulfonyl groups enhances the reactivity of this compound, allowing it to participate in various chemical reactions. This compound is recognized for its potential applications in drug development and agrochemicals, particularly due to its ability to act as a versatile intermediate in organic synthesis.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the context of antifungal properties. The compound has shown effectiveness against various fungal strains, with its activity being linked to inhibition mechanisms involving acetohydroxyacid synthase (AHAS), an enzyme crucial for fungal growth.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antifungal Activity : A study demonstrated that this compound exhibited significant antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values indicated that the compound's effectiveness varied depending on the growth media used, showing higher activity in yeast nitrogen base (YNB) media compared to RPMI 1640 media. This suggests that the compound's antifungal mechanism may be influenced by nutrient availability and metabolic conditions within the media .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to programmed cell death. This property positions it as a potential candidate for further development in cancer therapeutics .
- Antimicrobial Properties : The compound also displayed broad-spectrum antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of critical metabolic pathways, making it effective against resistant strains that are typically challenging to treat with conventional antibiotics.
Case Studies
- Case Study 1 : In a comparative study, this compound was evaluated alongside other compounds with similar structures. It was found to exhibit superior antifungal activity compared to its analogs, particularly against Candida albicans, indicating its potential as a lead compound for antifungal drug development .
- Case Study 2 : A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines revealed that it significantly reduced cell viability at micromolar concentrations. Further mechanistic studies suggested that it activates caspase pathways associated with apoptosis, highlighting its potential role in cancer treatment strategies .
Q & A
Q. What are the optimal synthetic routes for 2-(methylsulfonyl)-5-(trifluoromethyl)benzonitrile?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzonitrile core. For example:
Substitution Reactions : Introduce the trifluoromethyl group via nucleophilic aromatic substitution (NAS) using CF₃Cu or electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) under Pd catalysis .
Sulfonylation : Install the methylsulfonyl group using methanesulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of protons adjacent to electron-withdrawing groups) .
- LC-MS : Verify molecular weight (expected [M+H]⁺ = 264.0) and detect impurities.
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S, F).
Q. What are the stability considerations for this compound under storage?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the sulfonyl group.
- Avoid exposure to moisture: the trifluoromethyl group may hydrolyze to COOH in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How do electronic effects of the methylsulfonyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The sulfonyl group is strongly electron-withdrawing, directing electrophilic attacks to the para position relative to the nitrile .
- Experimental Validation : Conduct Suzuki-Miyaura coupling with boronic esters (e.g., 4-fluoro-2-boronic acid derivatives). Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (80°C, 12 hr) .
Q. How can contradictory data on regioselectivity in substitution reactions be resolved?
- Methodological Answer :
- Case Study : Conflicting reports on NAS at the 4-position vs. 6-position.
- Hypothesis : Solvent polarity (DMF vs. DMSO) alters transition-state stabilization.
- Testing : Repeat reactions in DMF (polar aprotic) vs. DMSO (strongly coordinating). Monitor regioselectivity via ¹⁹F NMR .
- Outcome : DMSO may favor 4-substitution due to enhanced stabilization of the MeSO₂ group’s electron-withdrawing effect.
Q. What computational models predict the compound’s bioavailability for medicinal chemistry applications?
- Methodological Answer :
- In Silico Tools :
- Lipinski’s Rule : MW = 263.2 (<500), LogP ≈ 2.1 (<5), H-bond acceptors = 5, donors = 0.
- ADMET Prediction : Use SwissADME to assess permeability (e.g., blood-brain barrier penetration unlikely due to high polar surface area).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
